molecular formula C4H3FN2O2 B027822 5-Fluorouracil-6-d1 CAS No. 90344-84-6

5-Fluorouracil-6-d1

カタログ番号 B027822
CAS番号: 90344-84-6
分子量: 131.08 g/mol
InChIキー: GHASVSINZRGABV-MICDWDOJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Deuterio-5-fluoro-1H-pyrimidine-2,4-dione, commonly referred to as 6-DFP, is an important synthetic molecule in the field of organic chemistry. It is a small, highly versatile molecule that can be used to synthesize a wide range of products. 6-DFP is a derivative of pyrimidine, a heterocyclic aromatic compound with a five-membered ring structure composed of two nitrogen atoms, one carbon atom, and two oxygen atoms. It is an interesting molecule due to its ability to form a variety of derivatives and its potential applications in the fields of medicine and biochemistry.

科学的研究の応用

化学療法薬

5-フルオロウラシル(5-FU)は、さまざまな新生物に対して最も一般的に投与される化学療法薬の1つです . これは、ほとんどの化学療法レジメンの重要な成分であり、頭頸部扁平上皮癌(SCC)、胃腸SCCおよび腺癌(ADC)、および子宮頸部SCCなどのいくつかの新生物の治療におけるその有効性は確立されています .

ノンコーディングRNAの役割

ノンコーディングRNAは、患者が5-FUにどのように反応するかを決定する上で中心的な役割を果たしています . これらの転写産物は、癌関連経路、細胞アポトーシス、オートファジー、上皮間葉転換、および細胞挙動のその他の側面の調節を通じて、5-FUへの細胞応答に影響を与える可能性があります .

新規癌治療との併用

5-FUは、血管内皮成長因子(VEGF)阻害剤や抗上皮成長因子受容体(EGFR)療法などの標的療法を含む新規癌療法と組み合わせて使用されてきました .

キトサンナノ粒子の合成

5-フルオロウラシルを負荷したキトサンナノ粒子(CS-NPs)が合成されました . 5-FU濃度がカプセル化効率に与える影響を評価し、ナノ粒子からの持続的な薬物放出を研究しました .

細胞毒性研究

5-FUを負荷したCS-NPsの細胞毒性を、特定の癌細胞株(MCF-7、U266、HEP G2)に対して評価しました . 調製された薬物負荷製剤は、U266およびHEP G2癌細胞と比較して、MCF-7癌細胞に対してより高い毒性を示しました .

持続的放出研究

in vitro薬物放出研究により、ナノ粒子からの持続的な薬物放出が示されました <svg class="icon" height="1

作用機序

Target of Action

5-Fluorouracil-6-d1, also known as 5-Fluorouracil-d1, primarily targets thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

5-Fluorouracil-d1 acts as a pyrimidine analog . It interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by TS . The fluorouracil metabolite fluorodeoxyuridine monophosphate (FdUMP) competes with uracil to bind with TS . This results in decreased thymidine production, thereby inhibiting DNA synthesis and repair .

Biochemical Pathways

The main mechanism of 5-Fluorouracil activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .

Pharmacokinetics

5-Fluorouracil is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution of the drug and rapid elimination with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of 5-Fluorouracil in the liver .

Result of Action

The action of 5-Fluorouracil-d1 results in decreased DNA synthesis and repair, and ultimately decreased cell proliferation . This action causes cell cycle arrest and, in many instances, induces apoptosis . It is used in the treatment of various types of cancer, including colorectal, esophageal, gastric, rectum, breast, biliary tract, stomach, head and neck, cervical, pancreas, renal cell, and carcinoid .

Action Environment

The efficacy and toxicity of 5-Fluorouracil can be influenced by various factors. Studies have shown that only 20%–30% of patients treated with a 5-Fluorouracil–based regimen have 5-Fluorouracil levels that are in the appropriate therapeutic range . Approximately 40%–60% of patients are underdosed and 10%–20% of patients are overdosed . Therefore, pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-Fluorouracil treatment .

Safety and Hazards

5-Fluorouracil is a cytotoxic chemotherapy medication used to treat cancer. It can cause strong side effects, and there is very little difference between the maximum tolerated dose and minimum effective dose because of these side effects .

将来の方向性

Future research could focus on the potential use of “6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione” and similar compounds in cancer treatment. The Al6P6 nanocluster for 5-fluorouracil can potentially be used as an electronic sensor . Further development of immunotherapy is expected in the future, and combination with DNA analog drugs involving 5-fluorouracil has the potential to become a highly effective therapy .

生化学分析

Biochemical Properties

5-Fluorouracil-6-d1 plays a crucial role in biochemical reactions . It is a classical anti-metabolic drug with broad-spectrum antitumor effects . It inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA . This interaction disrupts the normal function of these macromolecules, leading to cytotoxicity and cell death .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound . It influences cell function by inducing apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce morphological changes in cells and alter the levels of reproductive endocrine hormones .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into RNA and DNA, inhibiting their normal function . It also inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA . This results in severe disruption of DNA synthesis and repair, leading to lethal DNA damage .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change . It has been associated with clinically significant pharmacokinetic variability . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of this compound treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of this drug have been associated with severe side effects, including reproductive toxicity . Some studies suggested that the toxicity of this compound on reproduction is reversible .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interferes with nucleoside metabolism, leading to cytotoxicity and cell death . It also affects the pyrimidine metabolism, indicating that uracil metabolism is a potential target for antimetabolite chemotherapy .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It enters cells through facilitated transport, active transport, passive diffusion, and endocytosis . The binding of this compound to plasma proteins is about 10% .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it can incorporate into DNA and RNA, thereby exerting its effects .

特性

IUPAC Name

6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHASVSINZRGABV-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575933
Record name 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90344-84-6
Record name 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Reactant of Route 2
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Reactant of Route 3
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Reactant of Route 5
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Reactant of Route 6
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione

Q & A

Q1: What is the role of TPF induction chemotherapy in treating locally advanced oral squamous cell carcinoma (OSCC)?

A1: Research suggests that while TPF (docetaxel, cisplatin, and 5-fluorouracil) induction chemotherapy did not significantly improve long-term overall survival compared to upfront surgery in patients with stage III and IVA OSCC [], a favorable pathologic response after induction chemotherapy could be a potential prognostic factor []. More research is needed to fully understand the benefits and limitations of TPF induction chemotherapy in this context.

Q2: What is the Folfox regimen and has it shown efficacy in treating metastatic renal cell carcinoma?

A3: The Folfox regimen combines oxaliplatin, 5-fluorouracil, and folinic acid. In a pilot study involving patients with metastatic renal cell carcinoma previously treated with immunotherapy, the Folfox regimen did not demonstrate significant efficacy. No objective responses were observed, though two patients experienced stable disease []. Further research is needed to explore its potential in different clinical settings.

Q3: What is the efficacy and safety profile of paclitaxel liposome combined with 5-fluorouracil and cisplatin in treating advanced esophageal cancer?

A4: A clinical study showed that this chemotherapy regimen, administered as first-line treatment for advanced esophageal cancer, demonstrated good effectiveness and an acceptable safety profile []. The overall response rate was 47%, with a median time to progression of 6 months. The 1-year and 2-year survival rates were 79.6% and 46.9%, respectively []. Adverse reactions primarily involved hematological toxicity and gastrointestinal effects [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。